![molecular formula C17H13N5O3S B2609356 9-(2-methoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide CAS No. 869069-58-9](/img/structure/B2609356.png)
9-(2-methoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide
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Overview
Description
9-(2-methoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide, also known as Motesanib or AMG-706, is a small molecule inhibitor of multiple receptor tyrosine kinases. It was first synthesized in 2004 by Amgen Inc. and has been studied extensively for its potential applications in cancer treatment.
Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Compounds derived from similar chemical structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies involve the synthesis of novel heterocyclic compounds showing inhibitory activity on cyclooxygenase-1/2 (COX-1/2), exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Cytotoxic Activity Against Cancer Cells
Some derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds showed potent cytotoxic activity, suggesting their potential as therapeutic agents for cancer treatment (Kode & Phadtare, 2011).
Antimicrobial Studies
Derivatives have been investigated for their antimicrobial properties. Studies include the synthesis and evaluation of compounds with potential antibacterial and antifungal activities, indicating their usefulness in developing new antimicrobial agents (Patel & Patel, 2010).
Antidiabetic Screening
Research into the antidiabetic potential of related compounds has been conducted, with some derivatives being evaluated for their in vitro antidiabetic activity. This includes studies on their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion, thereby potentially managing blood sugar levels in diabetic patients (Lalpara et al., 2021).
Antinociceptive Activity
New derivatives have been synthesized and studied for their antinociceptive activity, contributing to the development of novel analgesic drugs. These studies explore the compounds' effectiveness in reducing pain without the typical side effects associated with traditional analgesics (Shipilovskikh et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide These factors could include pH, temperature, and the presence of other molecules
properties
IUPAC Name |
9-(2-methoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c1-25-10-6-3-2-5-9(10)22-16-13(20-17(22)24)12(14(18)23)19-15(21-16)11-7-4-8-26-11/h2-8H,1H3,(H2,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLIDKZZXQRXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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